molecular formula C17H26ClN3O2 B8605991 tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

Cat. No.: B8605991
M. Wt: 339.9 g/mol
InChI Key: SPFGCLDMSVZWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an amino group, a chlorophenyl group, and a tert-butyl ester group

Properties

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3

InChI Key

SPFGCLDMSVZWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloroacetophenone with piperazine to form 1-(2-chlorophenyl)-2-(piperazin-1-yl)ethanone. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Amino-1-(2-bromo-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
  • 4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester
  • 4-[2-Amino-1-(2-methyl-phenyl)-ethyl]piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

tert-butyl 4-[2-amino-1-(2-chlorophenyl)ethyl]piperazine-1-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

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